
1,1-Dióxido de 4-(4-Bromofenil)tiomorfolina
Descripción general
Descripción
4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide is a chemical compound characterized by a bromophenyl group attached to a thiomorpholine ring, which is further oxidized to form the 1,1-dioxide derivative
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenol and thiomorpholine.
Reaction Steps: The bromophenol undergoes a nucleophilic substitution reaction with thiomorpholine in the presence of a base, such as potassium carbonate, to form 4-(4-bromophenyl)thiomorpholine.
Oxidation: The resulting compound is then oxidized using an oxidizing agent like hydrogen peroxide to form 4-(4-bromophenyl)thiomorpholine 1,1-dioxide.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to form more oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the oxidized sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation Products: Higher oxidation states of the sulfur atom.
Reduction Products: Reduced thiomorpholine derivatives.
Substitution Products: Derivatives with different substituents at the bromine position.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The exact pathways depend on the specific biological context but may involve modulation of signaling pathways or inhibition of enzyme activity.
Comparación Con Compuestos Similares
4-Bromophenol: A simpler compound with a bromine atom on a phenol ring.
Thiomorpholine: A sulfur-containing heterocycle without the bromophenyl group.
4-(4-Bromophenyl)thiomorpholine: The parent compound without the 1,1-dioxide oxidation.
Uniqueness: 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide is unique due to its combination of the bromophenyl group and the oxidized thiomorpholine ring, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide, its preparation, reactions, applications, and mechanisms
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMNPHZKMEGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659743 | |
| Record name | 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093878-42-2 | |
| Record name | 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
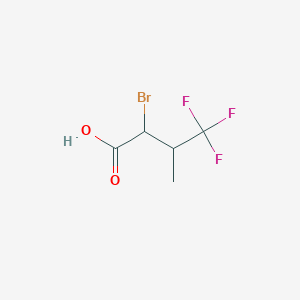
![(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B1521885.png)
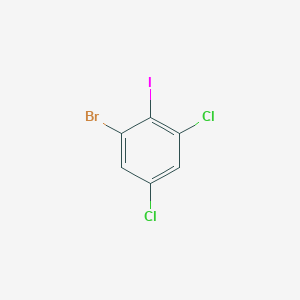
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1521888.png)
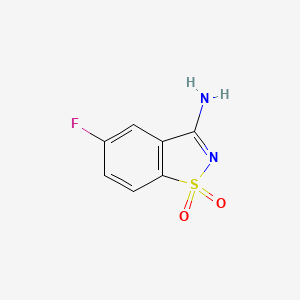
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521891.png)
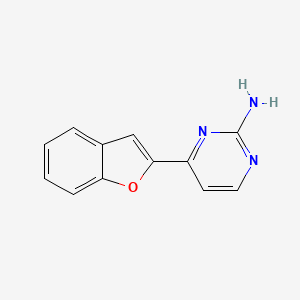
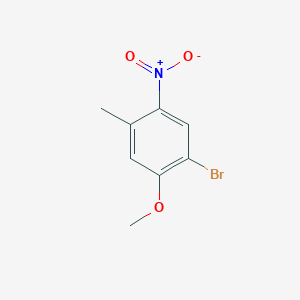
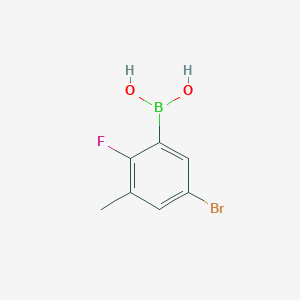
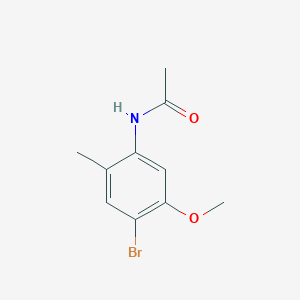


![5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521901.png)

